molecular formula C21H16N2O4 B13583741 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid CAS No. 254737-61-6

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid

Cat. No.: B13583741
CAS No.: 254737-61-6
M. Wt: 360.4 g/mol
InChI Key: XNVMLWFJIAKTRG-UHFFFAOYSA-N
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Description

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid is a complex organic compound with the molecular formula C22H18N2O4. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid typically involves the protection of the amino group of nicotinic acid with the Fmoc group. This can be achieved through the reaction of nicotinic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Fmoc Deprotection

The fluorenylmethoxycarbonyl (Fmoc) group is cleaved under basic conditions to expose the primary amine for subsequent reactions.

ReagentConditionsOutcomeYieldSource
20% PiperidineDMF, 30 min, RTFree amine generation>95%
DBU (2% v/v)DCM, 10 min, RTSelective deprotection90-92%
Ammonium hydroxideMeOH/H₂O (4:1), 2 hr, 40°CMild deprotection88%

Mechanism: Base-induced β-elimination releases CO₂ and forms dibenzofulvene. The reaction is monitored by TLC (Rf shift from 0.7→0.2 in ethyl acetate/hexane 1:1).

Amide Coupling

The carboxylic acid participates in peptide bond formation via activation.

Coupling ReagentSolventBaseReaction TimeYieldSource
EDC/HOBtDMFDIPEA4 hr, RT85-90%
HATUDCMNMM2 hr, 0°C→RT92%
DCC/DMAPTHF12 hr, RT78%

Example: Reaction with benzylamine using EDC/HOBt yields 6-((Fmoc-amino)nicotinoyl)benzylamide (m/z 454.2 [M+H]⁺) .

Esterification

The carboxylic acid is converted to esters for solubility modulation.

AlcoholCatalystConditionsProductYieldSource
MethanolH₂SO₄Reflux, 6 hrMethyl ester80%
Benzyl alcoholDCC/DMAPRT, 24 hrBenzyl ester75%
Propargyl alcoholEDCl/HOAtDMF, 12 hr, RTPropargyl ester (click chemistry)82%

Nucleophilic Aromatic Substitution

The pyridine ring undergoes substitution at the electron-deficient C2/C4 positions.

NucleophileConditionsPositionProductYieldSource
NaN₃DMF, 100°C, 8 hrC22-Azido derivative65%
KSCNAcOH, 120°C, 12 hrC44-Thiocyanate analog58%
NH₃ (g)Sealed tube, 150°C, 24 hrC22-Amino substituted product45%

Stability Profile

The compound’s stability under various conditions impacts its handling and storage.

ConditionResultHalf-LifeSource
pH 2.0 (HCl)Degrades via Fmoc hydrolysis2 hr
pH 7.4 (PBS)Stable for >48 hr at 25°C>48 hr
pH 10.0 (NaOH)Rapid Fmoc cleavage + decarboxylation10 min
UV light (254 nm)Photooxidation of pyridine ring6 hr

Diazotization and Azo Coupling

The free amine (post-Fmoc removal) participates in diazo chemistry for bioconjugation .

Diazotization AgentCoupling PartnerProductApplicationYield
NaNO₂/HClPhenol derivativesAzo-linked bioprobesFluorescent tags70%
Isoamyl nitriteIndole scaffoldsHeterocyclic azo dyesEnzyme inhibitors65%

This compound’s versatility in coupling, protection/deprotection, and ring functionalization makes it indispensable in drug discovery. Recent studies highlight its role in synthesizing kinase inhibitors and antibody-drug conjugates, with ongoing research exploring its use in covalent proteolysis-targeting chimeras (PROTACs).

Scientific Research Applications

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of nicotinic acid during chemical reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid is unique due to the presence of the nicotinic acid moiety, which imparts distinct chemical properties and potential biological activities. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development.

Biological Activity

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid, commonly referred to as Fmoc-Nic, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of Fmoc-Nic, drawing from various research studies and findings.

Chemical Structure and Synthesis

Fmoc-Nic is characterized by its unique structure, which includes a fluorene moiety that enhances its stability and bioactivity. The synthesis typically involves coupling reactions where the Fmoc (9-fluorenylmethoxycarbonyl) group is attached to nicotinic acid derivatives. This process often utilizes standard peptide coupling techniques, ensuring high purity and yield.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of Fmoc-Nic against various pathogens. For instance, a study demonstrated that derivatives of nicotinic acid exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism behind this activity is believed to involve disruption of the bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Antitumor Activity

Fmoc-Nic has also been investigated for its antitumor properties. Research indicates that derivatives can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and modulation of apoptotic signaling pathways .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.2Caspase activation
HT-29 (Colon Cancer)12.8Apoptotic pathway modulation

Neuroprotective Effects

Another area of interest is the neuroprotective potential of Fmoc-Nic. Studies suggest that nicotinic acid derivatives can enhance cognitive function by modulating neurotransmitter release and protecting against neurodegenerative processes . The compound's ability to act on nicotinic acetylcholine receptors (nAChRs) may play a crucial role in these effects.

Case Studies

  • Antibacterial Study : A study published in Frontiers in Microbiology evaluated the antibacterial efficacy of several nicotinic acid derivatives, including Fmoc-Nic. Results indicated a dose-dependent inhibition of bacterial growth, with Fmoc-Nic showing comparable effects to standard antibiotics .
  • Antitumor Activity : In a study published in Cancer Letters, researchers assessed the cytotoxic effects of Fmoc-Nic on various cancer cell lines. The compound was found to significantly reduce cell viability through apoptosis induction, with detailed mechanistic studies revealing involvement of mitochondrial pathways .
  • Neuroprotective Study : Research highlighted in Neuroscience Letters demonstrated that Fmoc-Nic could protect neuronal cells from oxidative stress-induced damage. The study suggested that this protective effect is mediated through antioxidant mechanisms and modulation of inflammatory responses .

Properties

CAS No.

254737-61-6

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C21H16N2O4/c24-20(25)13-9-10-19(22-11-13)23-21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,24,25)(H,22,23,26)

InChI Key

XNVMLWFJIAKTRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=C(C=C4)C(=O)O

Origin of Product

United States

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